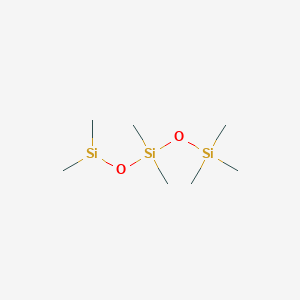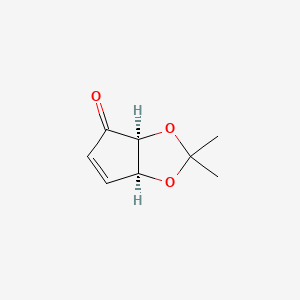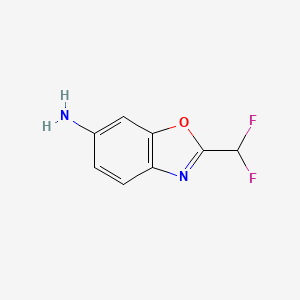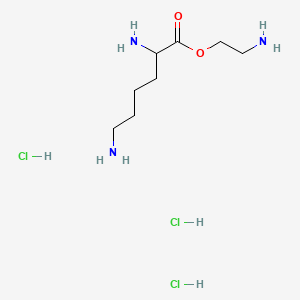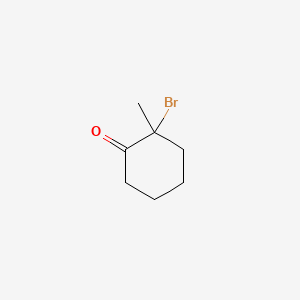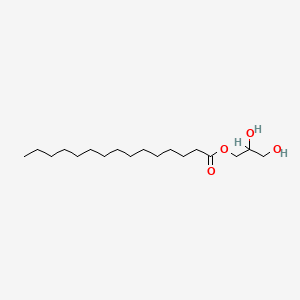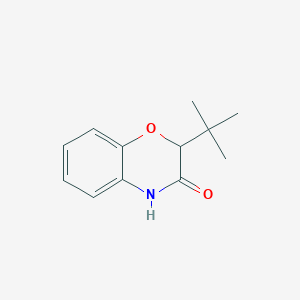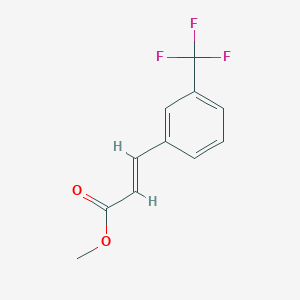
3-(Trifluoromethyl)cinnamic acid methyl ester
描述
3-(Trifluoromethyl)cinnamic acid methyl ester is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a trifluoromethyl group attached to the benzene ring of cinnamic acid, with a methyl ester functional group
作用机制
Target of Action
It is known that the compound is used in the synthesis ofcinacalcet , a drug used for the control and treatment of secondary hyperparathyroidism, primary hyperparathyroidism, and calciphylaxis in patients with end-stage renal disease or on dialysis . Therefore, it can be inferred that the compound may interact with similar targets as cinacalcet, such as the calcium-sensing receptor (CaSR) in the parathyroid gland.
Mode of Action
Given its use in the synthesis of cinacalcet , it may share a similar mechanism. Cinacalcet acts as an allosteric modulator of the CaSR, enhancing the receptor’s sensitivity to extracellular calcium levels. This leads to a reduction in parathyroid hormone (PTH) secretion, which in turn helps to maintain calcium homeostasis.
Result of Action
It has been noted to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility
Action Environment
Its storage temperature is recommended to be at room temperature in a sealed and dry environment .
生化分析
Biochemical Properties
The biochemical properties of 3-(Trifluoromethyl)cinnamic acid methyl ester are not well-studied. Its parent compound, 3-(Trifluoromethyl)cinnamic acid, has been reported to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility
Cellular Effects
The cellular effects of this compound are also not well-documented. Given the known effects of its parent compound, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)cinnamic acid methyl ester typically involves the esterification of 3-(Trifluoromethyl)cinnamic acid. One common method is the Fischer esterification, where 3-(Trifluoromethyl)cinnamic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and improved safety. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-(Trifluoromethyl)cinnamic acid.
Reduction: Formation of 3-(Trifluoromethyl)cinnamyl alcohol.
Substitution: Formation of various substituted this compound derivatives.
科学研究应用
3-(Trifluoromethyl)cinnamic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
相似化合物的比较
3-(Trifluoromethyl)cinnamic acid: The parent compound without the ester group.
4-(Trifluoromethyl)cinnamic acid methyl ester: A positional isomer with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)hydrocinnamic acid methyl ester: A reduced form with a saturated side chain.
Uniqueness: 3-(Trifluoromethyl)cinnamic acid methyl ester is unique due to the presence of both the trifluoromethyl group and the ester functional group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various synthetic and research applications.
属性
IUPAC Name |
methyl (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAIZQSBGPNEEN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210220 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104201-66-3 | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104201-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-[3-(trifluoromethyl)phenyl]-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



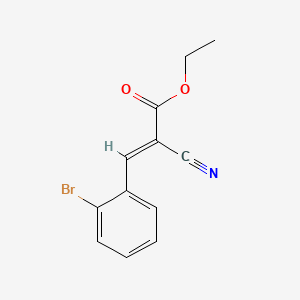
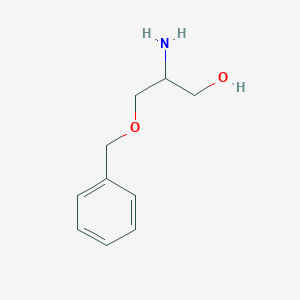
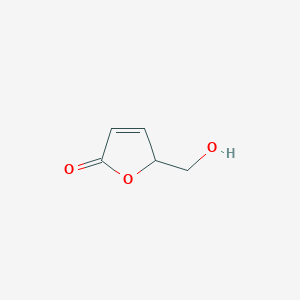
![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
